molecular formula C11H12F2O2S B1427893 Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate CAS No. 1248140-78-4

Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate

Cat. No. B1427893
M. Wt: 246.28 g/mol
InChI Key: IPJLXKCOPKWBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate is a thiolate ester derivative. It has the molecular formula C11H12F2O2S and a molecular weight of 246.28 g/mol . It has gained attention in the field of scientific experiments due to its various applications.


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate consists of an ethyl ester group attached to a propanoic acid backbone, which is further connected to a 2,4-difluorophenyl group via a sulfanyl (thioether) linkage .


Physical And Chemical Properties Analysis

Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate has a molecular weight of 246.28 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) are not provided in the search results.

Scientific Research Applications

Polymorphism and Pharmaceutical Research

A study by Vogt et al. (2013) delves into polymorphism in pharmaceutical compounds, highlighting the challenges and analytical techniques for characterizing polymorphic forms. Although not directly about Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate, this research is pertinent to understanding how derivatives of complex molecules, such as those containing difluorophenyl groups, can exhibit polymorphism, affecting their physical properties and therapeutic efficacy (Vogt et al., 2013).

Catalysis and Synthesis

Research by Mojtahedi et al. (2010) explores the acceleration of the Gewald reaction under ultrasonic aqueous conditions, leading to efficient synthesis of 2-aminothiophene derivatives. This study underscores the potential for Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate to be involved in or serve as a precursor for catalytic reactions that facilitate the synthesis of heterocyclic compounds, given its sulfanyl and propanoate functional groups (Mojtahedi et al., 2010).

properties

IUPAC Name

ethyl 2-(2,4-difluorophenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2S/c1-3-15-11(14)7(2)16-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJLXKCOPKWBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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